molecular formula C16H18F3N7 B10940437 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10940437
M. Wt: 365.36 g/mol
InChI Key: NKUBLDVHZJEDTB-UHFFFAOYSA-N
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Description

N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features both pyrazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of trifluoromethyl groups further enhances the compound’s stability and bioavailability, making it a promising candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates separately, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate

      Starting Material: 5-methyl-1H-pyrazole

      Reaction: Alkylation with 3-bromopropylamine under basic conditions to yield 3-(5-methyl-1H-pyrazol-1-yl)propylamine.

  • Preparation of Pyrimidine Intermediate

      Starting Material: 4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-chloropyrimidine

      Reaction: Nucleophilic substitution with an amine to introduce the desired functional groups.

  • Coupling Reaction

      Reaction: The pyrazole and pyrimidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of alkyl or acyl groups at the nitrogen atoms of the heterocycles.

Scientific Research Applications

N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of a trifluoromethyl group. This structural arrangement provides enhanced stability, bioavailability, and a broad spectrum of biological activities compared to similar compounds.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-11-4-6-21-26(11)7-3-5-20-15-23-13(12-9-22-25(2)10-12)8-14(24-15)16(17,18)19/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,23,24)

InChI Key

NKUBLDVHZJEDTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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